

# A Comparative Analysis of M35 and GALP in Galanin Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                             |           |  |  |  |
|----------------------|-----------------------------|-----------|--|--|--|
| Compound Name:       | Galanin Receptor Ligand M35 |           |  |  |  |
| Cat. No.:            | B8249358                    | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two significant ligands for the galanin receptors: the endogenous neuropeptide Galanin-Like Peptide (GALP) and the synthetic chimeric peptide M35. Understanding the distinct ways these molecules interact with and activate the galanin receptor subtypes (GalR1, GalR2, and GalR3) is crucial for research into the physiological roles of the galaninergic system and for the development of targeted therapeutics.

# **Ligand Overview**

Galanin-Like Peptide (GALP) is a 60-amino acid neuropeptide predominantly expressed in the hypothalamus and posterior pituitary. It is recognized as an endogenous ligand for the three galanin receptor subtypes and plays a role in regulating energy homeostasis and reproduction.

[1] Its expression is modulated by metabolic hormones such as leptin and insulin.[1][2]

M35 is a synthetic chimeric peptide constructed from galanin(1-13) and bradykinin(2-9)amide. [3][4] It is a high-affinity ligand for galanin receptors and exhibits complex pharmacology, acting as both an antagonist and an agonist depending on its concentration and the specific receptor subtype.[4][5][6]

# Quantitative Comparison of Receptor Binding Affinity



The binding affinities of M35 and GALP for the different galanin receptor subtypes have been characterized in various studies. The following tables summarize the available quantitative data. It is important to note that the data for M35 and GALP are derived from separate studies, and direct side-by-side comparisons under identical experimental conditions are limited.

| Ligand                          | Receptor<br>Subtype                             | Binding<br>Affinity (Ki)              | Species | Reference |
|---------------------------------|-------------------------------------------------|---------------------------------------|---------|-----------|
| M35                             | Human GalR1                                     | 0.11 nM                               | Human   | [5]       |
| Human GalR2                     | 2.0 nM                                          | Human                                 | [5]     |           |
| M35                             | Galanin<br>Receptor                             | 0.3 ± 0.1 nM<br>(High affinity site)  | Rat     | [4]       |
| (Displacement of [1251]galanin) | $0.52 \pm 0.03 \mu\text{M}$ (Low affinity site) |                                       |         |           |
| GALP                            | GalR2 vs. GalR1                                 | ~20-fold higher<br>affinity for GalR2 | Porcine | [7]       |
| GALP                            | GalR3 vs. GalR2                                 | ~3-fold higher<br>affinity for GalR3  | Human   | [7]       |

Table 1: Comparative Binding Affinities of M35 and GALP for Galanin Receptors.

# **Receptor Activation and Signaling Pathways**

M35 and GALP elicit distinct downstream signaling events upon binding to the galanin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways associated with each receptor subtype are well-established.

- GalR1 and GalR3: These receptors primarily couple to Gi/o proteins. Activation of this
  pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic
  AMP (cAMP) levels.
- GalR2: This receptor predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate



(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[8]

## M35: A Mixed Agonist/Antagonist

M35 displays a fascinating concentration-dependent dual functionality, particularly at Gi/o-coupled receptors.

- At low concentrations (e.g., 1 nM), M35 acts as an antagonist, reversing the inhibitory effect of galanin on forskolin-stimulated cAMP production.[5][6]
- At higher concentrations (e.g., 15-30 nM), M35 behaves as an agonist, directly inhibiting cAMP production.[5][6]

## **GALP: An Agonist**

GALP is consistently reported to be an agonist at all three galanin receptors, initiating the canonical signaling cascade associated with each subtype.[7]

Below are diagrams illustrating the primary signaling pathways activated by galanin receptors.





Click to download full resolution via product page

Caption: Canonical G-protein signaling pathways for galanin receptors.

# **Experimental Protocols**

The characterization of M35 and GALP activity relies on a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

### **Radioligand Competition Binding Assay**

This assay is used to determine the binding affinity (Ki) of an unlabeled ligand (like M35 or GALP) by measuring its ability to displace a radiolabeled ligand (e.g., [125I]galanin) from the receptor.

#### Methodology:

- Membrane Preparation: Membranes from cells stably expressing the galanin receptor subtype of interest are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
- Assay Incubation: In a multi-well plate, a fixed concentration of the radioligand
  ([125I]galanin) is incubated with the receptor-containing membranes in the presence of
  increasing concentrations of the unlabeled competitor ligand (M35 or GALP).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Caption: Workflow for a radioligand competition binding assay.

# cAMP Functional Assay (for Gi/o-coupled receptors)

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger. For Gi/o-coupled receptors like GalR1 and GalR3, agonists inhibit cAMP production.



#### Methodology:

- Cell Culture: Cells stably expressing the Gi/o-coupled galanin receptor (GalR1 or GalR3) are cultured in appropriate multi-well plates.
- Stimulation: The cells are first treated with forskolin, an activator of adenylyl cyclase, to induce a measurable level of cAMP production.
- Ligand Addition: The cells are then incubated with varying concentrations of the test ligand (M35 or GALP).
- Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP
  concentration is measured using a detection kit, often based on competitive immunoassays
  such as Homogeneous Time-Resolved Fluorescence (HTRF). In an HTRF assay, cAMP
  produced by the cells competes with a labeled cAMP analog for binding to a specific
  antibody.
- Data Analysis: The signal is inversely proportional to the amount of cAMP produced. The
  data are plotted as the percentage of inhibition of forskolin-stimulated cAMP levels versus
  the log concentration of the ligand to determine the IC50 (for agonists) or the effect of an
  antagonist on the agonist's response.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Galanin Receptors and Ligands PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [A Comparative Analysis of M35 and GALP in Galanin Receptor Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8249358#comparative-analysis-of-m35-and-galp-in-receptor-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com